molecular formula C18H19FN2O4 B2376206 N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1207057-91-7

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2376206
CAS No.: 1207057-91-7
M. Wt: 346.358
InChI Key: PNAFHHOBWLYORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R1C(O)N(R2)C(O)R3. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .


Molecular Structure Analysis

The compound contains several functional groups, including a fluorophenoxy group, a methoxy group, and an oxalamide group. These groups can influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and affect its polarity .

Mechanism of Action

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide works by binding to the benzodiazepine site on GABA-A receptors, which enhances the activity of these receptors. This leads to an increase in the inhibitory effects of GABA in the brain, which can have a calming effect on the nervous system. This compound has also been shown to have some affinity for other ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to its effects on GABA-A receptors. These effects include an increase in the binding of GABA to the receptor, an increase in the opening time of the receptor channel, and an increase in the amplitude of the chloride current that flows through the channel. These effects can lead to a number of physiological responses, including sedation, anxiolysis, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is its ability to selectively modulate the activity of GABA-A receptors, which can be useful in studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency compared to other benzodiazepine compounds. This can make it difficult to achieve the desired effects at lower concentrations, which can be problematic in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Another area of interest is its potential use in the development of new drugs that target GABA-A receptors. Finally, there is also interest in studying the effects of this compound on other ion channels, particularly voltage-gated calcium channels and NMDA receptors.

Synthesis Methods

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-5-methylphenol with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-4-fluoroaniline to form the intermediate product. Finally, the intermediate is reacted with ethylene glycol to form the final product, this compound.

Scientific Research Applications

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been studied extensively for its potential use in research applications, particularly in the field of neuroscience. One of the primary areas of interest is its ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and other behavioral responses.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-9-10-25-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFHHOBWLYORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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